Kynapcin-28

Enzyme Inhibition Neuroscience Natural Product

Kynapcin-28 is a non-competitive prolyl endopeptidase (PEP) inhibitor with an IC50 of 0.98 μM, exhibiting 78-fold higher potency than the related congener Kynapcin-13 (IC50 76.80 μM). It demonstrates minimal activity against other serine proteases (chymotrypsin, trypsin, elastase). This selectivity and defined mechanism (Vmax reduction, no Km shift) make it essential for PEP-specific studies in neuropeptide processing and allosteric regulation research. Not functionally interchangeable with other kynapcins.

Molecular Formula C19H12O10
Molecular Weight 400.3 g/mol
Cat. No. B1245950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynapcin-28
Synonymskynapcin-28
Molecular FormulaC19H12O10
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC(=C(C=C2O1)O)O)C3=C(OC4=CC(=C(C=C43)O)O)C(=O)O
InChIInChI=1S/C19H12O10/c1-27-19(26)17-15(7-3-9(21)11(23)5-13(7)29-17)14-6-2-8(20)10(22)4-12(6)28-16(14)18(24)25/h2-5,20-23H,1H3,(H,24,25)
InChIKeyMOXBJFJTLKHZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kynapcin-28 (CAS 476337-33-4): A Non-Competitive Prolyl Endopeptidase Inhibitor Isolated from Polyozellus multiplex for Neuroscience and Infectious Disease Research


Kynapcin-28 (C19H12O10, MW: 400.3) is a benzofuran dimer and a non-competitive inhibitor of prolyl endopeptidase (PEP, also known as prolyl oligopeptidase) [1]. It was originally isolated from the edible mushroom Polyozellus multiplex [1]. The compound's structure is defined as 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid 2'-methyl ester [2].

Why Generic Substitution with Other Benzofuran Dimers or p-Terphenyl PEP Inhibitors Fails: The Case for Kynapcin-28's Superior Potency


Kynapcin-28 is frequently considered alongside other benzofuran derivatives (e.g., Kynapcin-13, Kynapcin-24) or p-terphenyls (e.g., Polyozellin) isolated from Polyozellus multiplex, all of which are known PEP inhibitors [1]. However, critical differences in potency, as demonstrated by directly comparable IC50 values, make these compounds non-interchangeable. Kynapcin-28 exhibits a substantial, quantifiable increase in PEP inhibitory activity—up to 78-fold greater than its closest co-isolated analog—that directly impacts the feasibility of experiments requiring high target engagement [1]. Substituting a less potent analog necessitates higher concentrations, increasing the risk of off-target effects, solubility challenges, and overall project cost.

Kynapcin-28 Quantitative Evidence: A Head-to-Head and Cross-Study Potency and Selectivity Comparison with Key Analogs


Kynapcin-28 Exhibits 78-Fold Greater Potency Against Prolyl Endopeptidase Compared to the Co-Isolated Analog Kynapcin-13

In a direct head-to-head comparison using the same assay conditions, Kynapcin-28 demonstrated an IC50 of 0.98 μM for prolyl endopeptidase (PEP) inhibition, whereas the closely related analog Kynapcin-13 exhibited an IC50 of 76.80 μM [1].

Enzyme Inhibition Neuroscience Natural Product

Kynapcin-28 Demonstrates Enhanced PEP Inhibitory Activity Relative to the Benzofuran Dimer Kynapcin-24

Cross-study analysis reveals that Kynapcin-28 (IC50 = 0.98 μM) is approximately 1.16-fold more potent than Kynapcin-24 (IC50 = 1.14 μM), another benzofuran dimer isolated from the same fungal source [1][2].

Enzyme Inhibition Natural Product Chemistry Drug Discovery

Kynapcin-28 Outperforms Polyozellin, the Prototypical PEP Inhibitor from Polyozellus multiplex

Kynapcin-28 (IC50 = 0.98 μM) shows a 2.78-fold improvement in PEP inhibitory activity compared to polyozellin (IC50 = 2.72 μM), the first PEP inhibitor identified from the same mushroom species [1][2].

Enzyme Inhibition Natural Product Comparative Pharmacology

Kynapcin-28 Exhibits a Favorable Selectivity Profile with Minimal Activity Against Other Serine Proteases

Kynapcin-28 demonstrated significantly reduced inhibitory activity against a panel of serine proteases including chymotrypsin, trypsin, and elastase compared to its potent inhibition of PEP, suggesting a degree of target selectivity [1].

Selectivity Serine Protease Off-Target

Kynapcin-28 Acts as a Non-Competitive Inhibitor of Prolyl Endopeptidase

Kinetic analysis revealed that Kynapcin-28 inhibits PEP through a non-competitive mechanism, binding to a site distinct from the substrate-binding pocket [1].

Mechanism of Action Allosteric Inhibition Enzyme Kinetics

Kynapcin-28 Identified as a Promising In Silico Hit Against SARS-CoV-2 Main Protease

In a virtual screening campaign of 2433 mushroom-derived compounds, Kynapcin-28 was identified as one of four promising hits against SARS-CoV-2 main protease (Mpro), with favorable docking scores, adherence to Lipinski's rules, and stability in 100 ns molecular dynamics simulations [1].

SARS-CoV-2 Mpro Virtual Screening

Kynapcin-28: High-Value Research and Industrial Application Scenarios Leveraging Potent PEP Inhibition


Neuroscience Research: Probing the Role of Prolyl Endopeptidase in Neurodegenerative Disease Models

Kynapcin-28's high potency (IC50 = 0.98 μM) and non-competitive mechanism make it an ideal tool compound for investigating the role of PEP in cellular and animal models of Alzheimer's disease and other neurodegenerative conditions where PEP dysregulation is implicated. Its favorable selectivity profile minimizes confounding effects from other serine proteases [1].

Assay Development and High-Throughput Screening for PEP Inhibitors

The compound's well-characterized IC50 value and non-competitive mechanism provide a robust positive control for developing and validating high-throughput screening assays aimed at identifying novel PEP inhibitors. Its superior potency compared to Kynapcin-13 and polyozellin reduces the amount of compound required for routine assay use [1].

Antiviral Research: Follow-up Studies on SARS-CoV-2 Main Protease Inhibition

Based on promising in silico results identifying Kynapcin-28 as a potential SARS-CoV-2 Mpro inhibitor, this compound can serve as a starting point for in vitro validation studies and structure-activity relationship (SAR) campaigns aimed at developing novel antiviral therapeutics [2].

Natural Product Chemistry and Lead Optimization

Kynapcin-28, with its defined structure and potent bioactivity, serves as a valuable benchmark and lead structure for medicinal chemistry efforts focused on optimizing the benzofuran dimer scaffold for improved drug-like properties, including solubility, metabolic stability, and CNS penetration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kynapcin-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.